4-Pyridinecarboxamide, N-[(1S,2R)-2-amino-3-fluoro-1-(phenylmethyl)propyl]-2-[[[(1S,2S)-2-methylcyclopropyl]methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]-
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Overview
Description
4-Pyridinecarboxamide, N-[(1S,2R)-2-amino-3-fluoro-1-(phenylmethyl)propyl]-2-[[[(1S,2S)-2-methylcyclopropyl]methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]- is a complex organic compound with a multifaceted structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxamide, N-[(1S,2R)-2-amino-3-fluoro-1-(phenylmethyl)propyl]-2-[[[(1S,2S)-2-methylcyclopropyl]methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]- involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyridinecarboxamide core, followed by the introduction of the amino, fluoro, and phenylmethyl groups. The cyclopropyl and sulfonyl groups are then added through subsequent reactions. Each step requires precise control of temperature, pH, and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires the use of large-scale reactors, automated control systems, and stringent quality control measures to ensure consistency and purity of the final product. The industrial process also focuses on optimizing yield and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinecarboxamide, N-[(1S,2R)-2-amino-3-fluoro-1-(phenylmethyl)propyl]-2-[[[(1S,2S)-2-methylcyclopropyl]methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
4-Pyridinecarboxamide, N-[(1S,2R)-2-amino-3-fluoro-1-(phenylmethyl)propyl]-2-[[[(1S,2S)-2-methylcyclopropyl]methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxamide, N-[(1S,2R)-2-amino-3-fluoro-1-(phenylmethyl)propyl]-2-[[[(1S,2S)-2-methylcyclopropyl]methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-Pyridinecarboxamide, N-[(1S,2R)-2-amino-3-fluoro-1-(phenylmethyl)propyl]-2-[[[(1S,2S)-2-methylcyclopropyl]methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]- can be compared with other similar compounds, such as:
Pyridinecarboxamides: These compounds share the pyridinecarboxamide core but differ in their substituents, leading to variations in their properties and applications.
Fluoro-substituted amides: These compounds contain a fluoro group, which can significantly influence their reactivity and biological activity.
Cyclopropyl-containing amides: These compounds feature a cyclopropyl group, which can affect their stability and interactions with biological targets.
The uniqueness of 4-Pyridinecarboxamide, N-[(1S,2R)-2-amino-3-fluoro-1-(phenylmethyl)propyl]-2-[[[(1S,2S)-2-methylcyclopropyl]methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H36FN5O3S |
---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
N-[(2S,3R)-3-amino-4-fluoro-1-phenylbutan-2-yl]-2-[[(1S,2S)-2-methylcyclopropyl]methylamino]-6-[methyl(propan-2-ylsulfonyl)amino]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H36FN5O3S/c1-16(2)35(33,34)31(4)24-13-19(12-23(30-24)28-15-20-10-17(20)3)25(32)29-22(21(27)14-26)11-18-8-6-5-7-9-18/h5-9,12-13,16-17,20-22H,10-11,14-15,27H2,1-4H3,(H,28,30)(H,29,32)/t17-,20+,21-,22-/m0/s1 |
InChI Key |
SIBWATARUGFMIW-XGARDCMYSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]1CNC2=NC(=CC(=C2)C(=O)N[C@@H](CC3=CC=CC=C3)[C@H](CF)N)N(C)S(=O)(=O)C(C)C |
Canonical SMILES |
CC1CC1CNC2=NC(=CC(=C2)C(=O)NC(CC3=CC=CC=C3)C(CF)N)N(C)S(=O)(=O)C(C)C |
Origin of Product |
United States |
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